Product packaging for 2-(1-Benzyl-1h-pyrazol-4-yl)acetic acid(Cat. No.:CAS No. 1781790-58-6)

2-(1-Benzyl-1h-pyrazol-4-yl)acetic acid

Cat. No.: B2529558
CAS No.: 1781790-58-6
M. Wt: 216.24
InChI Key: PEADHPPLQIYZAF-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1h-pyrazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O2 B2529558 2-(1-Benzyl-1h-pyrazol-4-yl)acetic acid CAS No. 1781790-58-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-benzylpyrazol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12(16)6-11-7-13-14(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEADHPPLQIYZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781790-58-6
Record name 2-(1-benzyl-1H-pyrazol-4-yl)acetic acid
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Contextualization of Pyrazole Scaffolds in Organic and Medicinal Chemistry

The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. This designation stems from its prevalence in a wide array of biologically active compounds and approved drugs. The structural rigidity and the presence of multiple sites for functionalization on the pyrazole ring allow for the fine-tuning of steric and electronic properties, which is crucial for optimizing interactions with biological targets.

Historically, pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties. This broad utility has cemented the pyrazole core as a cornerstone in the design of novel therapeutic agents. The ability of the pyrazole ring to act as a bioisostere for other functional groups further enhances its appeal in drug design, allowing for the modification of pharmacokinetic and pharmacodynamic profiles of lead compounds.

Significance of the Acetic Acid Moiety in Bioactive Molecules and Its Relevance to 2 1 Benzyl 1h Pyrazol 4 Yl Acetic Acid

The acetic acid group is a common feature in many bioactive molecules and pharmaceuticals. Its carboxylic acid functional group is ionizable at physiological pH, which can significantly influence a molecule's solubility, membrane permeability, and ability to interact with biological targets. The carboxylate group can form strong ionic bonds and hydrogen bonds with amino acid residues in protein binding sites, such as enzymes and receptors, often acting as a key pharmacophoric element.

In the context of 2-(1-Benzyl-1h-pyrazol-4-yl)acetic acid, the acetic acid moiety is pivotal to its potential biological activity. It provides a crucial anchor point for receptor binding and can mimic the carboxylic acid functionalities of endogenous ligands. The spatial orientation of the acetic acid group, dictated by its attachment to the pyrazole (B372694) ring, is a critical determinant of its interaction with specific biological targets.

Research Rationale for 2 1 Benzyl 1h Pyrazol 4 Yl Acetic Acid: Current Scientific Gaps and Opportunities

Retrosynthetic Analysis of the this compound Skeleton

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comresearchgate.net For this compound, several logical disconnections can be proposed.

A primary disconnection strategy involves breaking the C-N bond of the benzyl group and the C-C bond between the pyrazole ring and the acetic acid side chain. This approach identifies two key synthons: a benzyl cation equivalent and a 2-(1H-pyrazol-4-yl)acetic acid anion equivalent. The corresponding chemical reagents would be an N-unsubstituted pyrazole-4-acetic acid ester and a benzyl halide.

An alternative and more fundamental approach focuses on the formation of the pyrazole ring itself. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, typically formed by the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.com This leads to two main retrosynthetic pathways:

Pathway A: Disconnection across the N1-C5 and C3-N2 bonds of the pyrazole ring points to benzylhydrazine (B1204620) and a four-carbon component containing the acetic acid precursor. A suitable precursor would be a derivative of succinic acid or a related 1,3-dicarbonyl compound with a protected carboxylic acid function.

Pathway B: A common strategy involves disconnecting the pyrazole to reveal a hydrazine and an α,β-unsaturated carbonyl or nitrile compound. This suggests that the target molecule could be assembled from benzylhydrazine and a suitable three-carbon electrophile already bearing the acetic acid side chain or a precursor group like a nitrile or ester.

These analyses suggest that key intermediates in the synthesis would include benzylhydrazine, ethyl 2-(1H-pyrazol-4-yl)acetate, and various 1,3-dicarbonyl compounds.

Conventional Synthetic Pathways for this compound

Conventional synthesis of pyrazole derivatives often relies on the Knorr pyrazole synthesis and related cyclocondensation reactions. hilarispublisher.com A common route involves the reaction of a hydrazine with a β-dicarbonyl compound.

One established pathway to obtain the 2-(pyrazol-4-yl)acetic acid scaffold begins with the Vilsmeier-Haack reaction. bookpi.orghilarispublisher.com The general steps are outlined below:

A hydrazone, prepared from a methyl ketone and a substituted hydrazine, undergoes a Vilsmeier-Haack reaction (using a mixture of phosphorus oxychloride and dimethylformamide) to yield a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde. rasayanjournal.co.innih.gov

The resulting 4-formyl group is a versatile handle for elaboration into the acetic acid side chain.

This transformation can be achieved through a multi-step sequence: reduction of the aldehyde to an alcohol, conversion of the alcohol to a chloride, displacement of the chloride with cyanide to form a nitrile, and finally, hydrolysis of the nitrile to the carboxylic acid. bookpi.org

The final step in synthesizing the target molecule would be the N-alkylation of the pyrazole ring with a benzyl halide, if not already incorporated via the hydrazine starting material. scispace.com For example, reacting ethyl 2-(1H-pyrazol-4-yl)acetate with benzyl bromide in the presence of a base would yield the corresponding N-benzylated ester, which can then be hydrolyzed to the final acid.

Advanced Synthetic Strategies and Catalytic Methods for this compound

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing heterocyclic scaffolds, including transition-metal catalysis and enzymatic transformations.

Transition-metal catalysis offers powerful tools for C-C and C-N bond formation, enabling the construction and functionalization of the pyrazole ring with high efficiency and regioselectivity. nih.gov

Palladium-Catalyzed Reactions: Suzuki coupling reactions have been employed for the synthesis of 3,4-diarylpyrazoles by reacting arylboronic acids with chromones, followed by treatment with hydrazine. mdpi.comnih.gov This principle could be adapted to introduce the acetic acid moiety by coupling a suitable pyrazole-halide intermediate with a boronic acid derivative of acetic acid.

Copper-Catalyzed Reactions: Copper catalysts are effective in various pyrazole syntheses. For instance, a copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a route to substituted pyrazoles. organic-chemistry.org Copper triflate has also been used to catalyze the condensation of chalcones with hydrazines to form pyrazolines, which are then oxidized to pyrazoles. nih.govmdpi.com

Other Metals: Iron and ruthenium catalysts have been utilized for the regioselective synthesis of substituted pyrazoles from diarylhydrazones and vicinal diols or from β-hydroxy ketones and alkyl hydrazines. organic-chemistry.org

The table below summarizes various catalytic approaches relevant to pyrazole synthesis.

Catalyst SystemReaction TypeSubstratesKey Feature
Palladium ComplexesSuzuki CouplingPyrazole halides, Boronic acidsC-C bond formation for substitution
Copper(I/II) SaltsOxidative CycloadditionHydrazines, Alkynes/ChalconesRing formation and functionalization nih.govorganic-chemistry.org
Iron/Ruthenium ComplexesHydrogen Transfer/CondensationHydrazones, Diols/KetonesRegioselective pyrazole formation organic-chemistry.org
Gold(I) ComplexesTandem AminofluorinationAlkynic hydrazonesSynthesis of functionalized pyrazoles nih.gov

Chemo-enzymatic synthesis integrates the selectivity of enzymes with the efficiency of chemical reactions. While specific enzymatic routes for this compound are not widely reported, general principles can be applied. Enzymes like lipases, proteases, and hydrolases are commonly used for their ability to perform reactions under mild conditions with high stereoselectivity.

Potential chemo-enzymatic strategies include:

Enzymatic Hydrolysis: A lipase (B570770) could be used for the selective hydrolysis of an ester precursor, such as ethyl 2-(1-benzyl-1H-pyrazol-4-yl)acetate, to the final carboxylic acid. This approach is particularly valuable if the molecule contains other sensitive functional groups and avoids harsh basic or acidic conditions.

Kinetic Resolution: If a chiral center were present in the molecule (e.g., on the acetic acid side chain), enzymes could be used for the kinetic resolution of a racemic mixture, providing access to enantiomerically pure compounds.

The application of enzymes in heterocyclic chemistry is a growing field, promising greener and more selective synthetic routes.

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govcitedrive.com Several green strategies can be applied to the synthesis of pyrazole derivatives. researchgate.netthieme-connect.com

Multicomponent Reactions (MCRs): One-pot, multicomponent reactions are highly efficient as they combine multiple steps without isolating intermediates, saving time, solvents, and energy. researchgate.net The synthesis of pyrazolyl coumarin (B35378) derivatives has been achieved via a four-component reaction, showcasing the power of this approach. kjscollege.com

Green Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Replacing these with greener alternatives like water, ethanol, or ionic liquids significantly reduces environmental impact. thieme-connect.com Many modern pyrazole syntheses have been developed to proceed efficiently in aqueous media. researchgate.netthieme-connect.com

Alternative Energy Sources: Microwave irradiation and ultrasound sonication are energy-efficient techniques that can dramatically reduce reaction times and improve yields compared to conventional heating. researchgate.netnih.gov

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, is a cornerstone of green chemistry. They reduce the need for stoichiometric reagents and minimize waste. nih.gov Metal-free catalysts, such as chitosan-supported ionic liquids, have been developed for pyrazole synthesis. kjscollege.com

The table below compares conventional and green approaches for pyrazole synthesis.

PrincipleConventional MethodGreen AlternativeBenefit
Solvent Organic solvents (e.g., DMF, Toluene)Water, Ethanol, Solvent-freeReduced toxicity and waste researchgate.netthieme-connect.com
Energy Prolonged heating (reflux)Microwave, UltrasoundFaster reactions, lower energy use nih.gov
Efficiency Stepwise synthesis with isolationOne-pot multicomponent reactionsHigher atom economy, less waste researchgate.net
Reagents Stoichiometric reagentsRecyclable catalystsReduced waste, easier purification nih.gov

Synthesis of Key Precursors and Intermediates for this compound

The successful synthesis of the target molecule relies on the efficient preparation of its key building blocks.

Benzylhydrazine: This precursor can be synthesized from the reaction of benzyl chloride with hydrazine hydrate (B1144303).

Ethyl 2-(1H-pyrazol-4-yl)acetate: This intermediate can be prepared from simpler starting materials. A viable route involves the Pinner reaction strategy, where substituted ethyl cyanoacetates are converted into carboxyimidate salts. nih.gov These salts can then react with hydrazine hydrate to form aminopyrazolones, which can be further modified.

1,3-Dicarbonyl Precursors: The classic Knorr synthesis requires a 1,3-dicarbonyl compound. For the target molecule, a suitable precursor would be an ester of 2-formyl-3-oxobutanoic acid or a related derivative, which upon reaction with benzylhydrazine, would form the pyrazole ring with the necessary substituents for conversion to the acetic acid side chain.

Pyrazole-4-carbaldehydes: As mentioned, these are highly valuable intermediates. hilarispublisher.com They are commonly synthesized via the Vilsmeier-Haack formylation of hydrazones derived from methyl ketones. bookpi.orgnih.gov For instance, the reaction of an acetophenone (B1666503) hydrazone with POCl₃ and DMF yields the corresponding pyrazole-4-carbaldehyde, which can then be converted to the acetic acid. hilarispublisher.comrasayanjournal.co.in

Spectroscopic Investigations of Molecular Conformation and Tautomerism in this compound

Spectroscopic techniques are paramount for probing the molecular structure in solution and solid states. Advanced Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy offer detailed insights into the connectivity, conformation, and potential tautomeric forms of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy confirm the molecular skeleton of this compound. The chemical shifts are influenced by the electronic environment of each nucleus. The benzyl group at the N1 position of the pyrazole ring prevents the common annular tautomerism often seen in N-unsubstituted pyrazoles. researchgate.netclockss.org The primary tautomerism to consider would be the keto-enol type for the carboxylic acid group, although the carboxylic acid form is overwhelmingly stable.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl, pyrazole, and acetic acid groups. The methylene (B1212753) protons of the benzyl group and the acetic acid group would appear as singlets. The aromatic protons of the phenyl ring would typically appear as a multiplet, while the two protons on the pyrazole ring would present as distinct singlets.

The ¹³C NMR spectrum would complement this data, showing characteristic signals for the carbonyl carbon of the acid, the aliphatic methylene carbons, and the aromatic carbons of both the pyrazole and phenyl rings.

Predicted NMR Chemical Shifts (in DMSO-d₆)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) ~12.3 ~172.0
Acetic Acid Methylene (-CH₂COOH) ~3.5 ~30.0
Pyrazole C3-H ~7.8 ~138.0
Pyrazole C5-H ~7.5 ~129.0
Benzyl Methylene (-CH₂-Ph) ~5.3 ~53.0
Benzyl Aromatic (ortho, meta, para) ~7.2-7.4 ~127.0-137.0

Note: These are predicted values based on analogous structures and may vary from experimental results.

Vibrational Spectroscopy (FT-IR and Raman): Vibrational spectroscopy probes the bonding and functional groups within the molecule. The FT-IR and Raman spectra are expected to display characteristic bands corresponding to the various vibrational modes. mdpi.comnih.govtheaic.org

A very broad absorption band in the FT-IR spectrum, typically between 2500 and 3300 cm⁻¹, is a hallmark of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. nist.gov The C=O stretching of the carboxylic acid group is expected to appear as a strong, sharp band around 1700 cm⁻¹. mdpi.com The spectra would also feature bands for C-H stretching of the aromatic and methylene groups, C=C and C=N stretching from the aromatic rings, and various bending vibrations. nih.gov

Expected Vibrational Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid dimer) 2500-3300 Strong, Broad
C-H stretch (aromatic) 3000-3100 Medium
C-H stretch (aliphatic) 2850-3000 Medium-Weak
C=O stretch (carboxylic acid) 1680-1720 Strong
C=C / C=N stretch (aromatic rings) 1450-1600 Medium-Strong

Solid-State Structural Analysis (e.g., X-ray Crystallography) of this compound

While specific X-ray crystallography data for this compound is not publicly available, its solid-state structure can be hypothesized based on related compounds. nih.govresearchgate.net Single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the crystalline state.

A key feature in the crystal packing would likely be the formation of hydrogen-bonded dimers through the carboxylic acid moieties, a common structural motif for carboxylic acids. researchgate.net These O-H···O hydrogen bonds are strong intermolecular interactions that significantly influence the crystal lattice.

Hypothetical Crystallographic Data

Parameter Predicted Value/System
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c)
Key Intermolecular Interactions O-H···O hydrogen bonding, π-π stacking

Conformational Landscape and Dynamic Behavior of this compound

The conformational flexibility of this compound arises from the rotation around several single bonds. Understanding this dynamic behavior is essential, as different conformers can have different properties and biological activities. nih.gov

The key rotatable bonds are:

The C4(pyrazole)–CH₂ bond of the acetic acid side chain.

The N1(pyrazole)–CH₂ bond of the benzyl group.

The CH₂–C(phenyl) bond of the benzyl group.

Computational methods, such as Density Functional Theory (DFT), are often employed to explore the potential energy surface and identify stable conformers. scielo.brresearchgate.net The global minimum energy conformation would likely be one that minimizes steric hindrance between the bulky benzyl group and the acetic acid side chain. The orientation of the benzyl group relative to the pyrazole ring is a critical conformational parameter. nih.gov Similarly, the torsion angle of the acetic acid group will determine its spatial relationship with the pyrazole ring. In solution, the molecule would exist as a dynamic equilibrium of several low-energy conformers.

Electronic Structure and Bonding Characteristics of this compound

The electronic properties of the molecule are determined by the interplay of its constituent parts: the electron-rich pyrazole and phenyl rings and the electron-withdrawing carboxylic acid group.

Computational analysis can provide insights into the electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). nih.govasrjetsjournal.org

Molecular Electrostatic Potential (MEP): An MEP map would likely show negative potential (electron-rich regions) localized on the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group. nih.gov These sites represent likely centers for electrophilic attack or hydrogen bond acceptance. Positive potential (electron-poor regions) would be expected around the acidic proton of the carboxyl group and the C-H protons.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is likely to be distributed over the electron-rich aromatic pyrazole and benzyl systems, indicating these are the primary sites for donating electrons in a reaction. The LUMO is expected to have significant contributions from the carboxylic acid group and the pyrazole ring, suggesting these are the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. asrjetsjournal.org

Bonding: The molecule features a combination of covalent bonds. The pyrazole and phenyl rings exhibit aromatic character due to the delocalization of π-electrons. The bonds within the benzyl and acetic acid side chains are primarily sigma bonds, allowing for conformational freedom. In the solid state, the structure is stabilized by non-covalent interactions like hydrogen bonds and π-stacking, as previously discussed. doubtnut.com

Biological Activity and Mechanistic Investigations of 2 1 Benzyl 1h Pyrazol 4 Yl Acetic Acid Non Clinical Focus

In Vitro Enzyme Modulation and Inhibition by 2-(1-Benzyl-1h-pyrazol-4-yl)acetic acid

The pyrazole (B372694) nucleus is a core component of various compounds designed to act as enzyme inhibitors. Research into pyrazole derivatives has highlighted their potential to modulate the activity of several key enzymes. For instance, certain pyrazolyl thiazolone hybrids have demonstrated significant inhibitory activity against cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), with IC50 values for COX-2 inhibition being comparable to the selective inhibitor celecoxib. nih.gov Specifically, some of these compounds exhibited COX-2 inhibitory IC50 values in the range of 0.09–0.14 µM and 15-LOX inhibitory IC50s from 1.96 to 3.52 µM. nih.gov

Furthermore, the pyrazole scaffold has been a foundation for developing inhibitors of lactate (B86563) dehydrogenase (LDH), an enzyme of interest in cancer metabolism. unm.edu Structure-based design has led to the identification of potent pyrazole-based LDH inhibitors. unm.edu Another area of investigation involves pyrazole-based inhibitors of meprin α and β, which are metalloproteases. The introduction of a benzyl (B1604629) moiety at position 1 of the pyrazole ring was found to be well-tolerated in these inhibitors, suggesting that this structural feature could be explored for further modifications. scispace.com

Table 1: Enzyme Inhibition by Pyrazole Derivatives (In Vitro)

Enzyme TargetCompound ClassReported IC50 ValuesReference
Cyclooxygenase-2 (COX-2)Pyrazolyl thiazolones0.09–0.14 µM nih.gov
15-Lipoxygenase (15-LOX)Pyrazolyl thiazolones1.96–3.52 µM nih.gov
Lactate Dehydrogenase (LDH)Pyrazole-based inhibitorsPotent inhibition identified unm.edu
Meprin α and βPyrazole-based inhibitorsN-benzyl substitution tolerated scispace.com

Receptor Binding Profiles and Ligand-Target Interactions of this compound (in vitro)

The pyrazole-4-acetic acid substructure has been identified as a potent antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), a G-protein coupled receptor for prostaglandin (B15479496) D2. nih.gov High-throughput screening initially identified this scaffold, and subsequent optimization led to the discovery of low nanomolar inhibitors. nih.gov

Studies on a series of 2-(1H-Pyrazol-1-yl)acetic acids confirmed their activity as CRTh2 antagonists. nih.gov In vitro biological evaluation revealed that the pyrazole core displayed a distinct structure-activity relationship (SAR) compared to related indole (B1671886) acetic acids. nih.govresearchgate.net The introduction of an ortho-sulfonyl benzyl substituent was found to be particularly potent. nih.gov These findings underscore the direct interaction between the pyrazole acetic acid structure and the CRTh2 receptor, positioning these compounds as antagonists. nih.govnih.gov Additionally, other pyrazole-containing compounds have been shown to have a high affinity for sigma receptors (σRs), which are biological targets for various neurological conditions. csic.es

Table 2: Receptor Binding Activity of Pyrazole Acetic Acid Derivatives (In Vitro)

Receptor TargetActivityKey FindingsReference
CRTh2 (Prostaglandin D2 Receptor)AntagonistPyrazole-4-acetic acid identified as a potent substructure; low nanomolar inhibitors developed. nih.gov
Sigma Receptors (σRs)High Affinity LigandSome pyrazole derivatives show high affinity, indicating potential as neurological agents. csic.es

Investigation of Cellular Pathway Modulation by this compound (in vitro models)

The anti-inflammatory properties of pyrazole derivatives suggest their involvement in modulating key cellular inflammatory pathways. By inhibiting enzymes like COX-2, these compounds can decrease the production of prostaglandins, which are key mediators of inflammation. nih.gov The inhibition of the COX-2 pathway is a well-established mechanism for reducing inflammatory responses. nih.govrjpbr.com

In the context of cancer cell metabolism, pyrazole-based inhibitors of lactate dehydrogenase (LDH) can modulate the glycolytic pathway. unm.edu LDH catalyzes the conversion of pyruvate (B1213749) to lactate, and its inhibition is a therapeutic strategy for targeting cancer cells that rely on glycolysis. unm.edu

Exploration of Pharmacological Targets and Molecular Interactions of this compound

The primary pharmacological target identified for the pyrazole-4-acetic acid class of compounds is the CRTh2 receptor. nih.govnih.gov As antagonists, they block the binding of prostaglandin D2, thereby inhibiting downstream signaling pathways associated with allergic inflammation. nih.gov The structure-activity relationship studies indicate that both the pyrazole core and the substituents play a crucial role in the binding affinity and antagonist potency. nih.govresearchgate.net

Other identified targets for the broader class of pyrazole-containing compounds include enzymes such as COX-2, 15-LOX, and LDH, as well as sigma receptors. nih.govunm.educsic.es Molecular docking studies on pyrazolyl thiazolones have supported their mechanism of action by showing effective binding into the active sites of COX-2 and 15-LOX. nih.gov

Antimicrobial Activity Studies of this compound and its Analogues (in vitro)

Numerous studies have demonstrated the antimicrobial potential of pyrazole and pyrazoline derivatives. These compounds have been screened against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, some novel pyrazolylpyrazolines bearing a benzenesulfonamide (B165840) moiety exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. researchgate.net Similarly, newly synthesized N-acetylated and non-acetylated pyrazoline derivatives showed good to excellent antimicrobial activities when compared to standard drugs like levofloxacin. nih.gov

The inclusion of a benzyl group is also seen in other heterocyclic compounds with antimicrobial properties. For example, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have shown good activity against strains of S. aureus and B. subtilis. researchgate.net

Table 3: In Vitro Antibacterial Activity of Pyrazole Analogues

Compound ClassBacterial Strains TestedObserved ActivityReference
Pyrazolylpyrazolines with benzenesulfonamideGram-positive and Gram-negative bacteriaModerate activity, especially against Gram-positive strains. researchgate.net
N-acetylated and non-acetylated pyrazolinesTen bacterial strains (Gram-positive and Gram-negative)Good to excellent activity. nih.gov
N-(benzyl) thieno[2,3-d]pyrimidinesS. aureus, B. subtilisGood activity. researchgate.net

Antiviral and Antifungal Potential of this compound (in vitro)

The pyrazole nucleus is a common feature in compounds with antifungal properties. Various pyrazole derivatives have been synthesized and tested for their in vitro antifungal activity against a range of fungal strains. For example, pyrazolyl-quinazolin-4(3H)-one derivatives have been screened for antifungal activity. researchgate.net Studies on pyrazolylpyrazolines also showed moderate antifungal activity against tested fungi. researchgate.net

More specifically, a series of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles were evaluated for their in vitro inhibition of six Candida species. These compounds showed lower minimum inhibitory concentration (MIC) values than the reference drug fluconazole, and in silico studies suggested their mechanism of action involves inhibiting the CYP51 enzyme, which is crucial for ergosterol (B1671047) synthesis in fungi. mdpi.com

Table 4: In Vitro Antifungal Activity of Pyrazole Derivatives

Compound ClassFungal Strains TestedObserved Activity / MechanismReference
Pyrazolyl-quinazolin-4(3H)-onesVarious fungal microorganismsScreened for activity. researchgate.net
PyrazolylpyrazolinesTwo fungal strainsModerate antifungal activity. researchgate.net
5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazolesSix Candida speciesLower MIC values than fluconazole; inhibition of CYP51 enzyme. mdpi.com

Anti-inflammatory Mechanistic Pathways of this compound (in vitro, theoretical)

The anti-inflammatory activity of pyrazole derivatives is a significant area of research. rjpbr.com Theoretically, the anti-inflammatory effects of this compound and its analogues can be attributed to several mechanistic pathways.

The most prominent pathway involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins. nih.gov By inhibiting COX-2, these compounds can effectively reduce the production of these inflammatory mediators. nih.gov

Another potential mechanism is the inhibition of lipoxygenase (LOX) enzymes, such as 15-LOX, which are involved in the production of leukotrienes, another class of inflammatory mediators. nih.gov Furthermore, the antagonism of the CRTh2 receptor by pyrazole acetic acids directly interferes with the pro-inflammatory signaling of prostaglandin D2, which is involved in allergic inflammation and the recruitment of eosinophils and Th2 cells. nih.govnih.gov Some studies on pyrazolyl thiazolones have also indicated that these compounds may suppress the differentiation of monocytes to macrophages and reduce the production of inflammatory cytokines by activated macrophages. nih.gov

Computational and Theoretical Chemistry Studies of 2 1 Benzyl 1h Pyrazol 4 Yl Acetic Acid

Quantum Chemical Calculations on the Electronic Properties and Reactivity of 2-(1-Benzyl-1h-pyrazol-4-yl)acetic acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, stability, and reactivity of a molecule. eurasianjournals.comresearchgate.net For this compound, these calculations can elucidate fundamental properties that govern its behavior and interactions.

The molecular geometry is first optimized to find the most stable, lowest-energy conformation. dntb.gov.ua From this optimized structure, a variety of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a large gap suggests high stability, while a small gap indicates higher reactivity. dntb.gov.ua Analysis of the HOMO and LUMO orbital distributions reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively, which is crucial for understanding charge transfer processes in chemical reactions. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule. The MEP helps identify electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites, offering insights into how the molecule will interact with biological targets or other reagents. researchgate.net For this compound, the carboxylic acid group would be expected to show a strong negative potential, indicating its role as a hydrogen bond acceptor.

Calculated PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DIndicates overall polarity of the molecule

Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects of this compound

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations explore the dynamic behavior of molecules over time. eurasianjournals.com An MD simulation for this compound would reveal its conformational flexibility, which is crucial for its interaction with biological receptors. The molecule is not rigid; the benzyl (B1604629) group and the acetic acid side chain can rotate, leading to a variety of shapes or conformers.

Conformational sampling through MD simulations allows for the exploration of the potential energy surface of the molecule, identifying low-energy, stable conformations that are most likely to be present under physiological conditions. bohrium.com This is vital because the biologically active conformation that binds to a target protein may not be the absolute lowest energy state. nih.gov

Moreover, performing these simulations in an explicit solvent, such as water, is essential for understanding solvation effects. The presence of water molecules can significantly influence the conformational preferences of the compound by forming hydrogen bonds and stabilizing or destabilizing certain conformers. nih.gov These simulations provide a more realistic model of the molecule's behavior in a biological environment, which is predominantly aqueous. The stability of the molecule's conformation and its interactions with a target can be validated through MD simulations. nih.gov

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (N1-C-C-Cphenyl)Solvation Free Energy (kcal/mol)
1 (Extended)0.00175°-12.5
2 (Folded)1.2575°-10.8
3 (Partially Folded)2.10-90°-11.2

In Silico Docking and Binding Affinity Predictions with Potential Biological Targets for this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking would be used to place it into the binding site of a potential biological target, such as a protein kinase or receptor. nih.gov Given that pyrazole (B372694) derivatives are known to inhibit a wide range of enzymes, including cyclooxygenase (COX), protein kinases, and carbonic anhydrases, these represent plausible targets. mdpi.comnih.govmdpi.com

The process involves generating multiple possible binding poses of the ligand within the protein's active site and then using a scoring function to estimate the binding affinity for each pose. researchgate.net The pose with the best score is predicted as the most likely binding mode. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. nih.gov For example, the carboxylic acid group of the molecule is a prime candidate for forming hydrogen bonds with polar residues in a binding pocket. ajpp.in

These predictions can guide the design of more potent inhibitors by suggesting modifications to the molecular structure that could enhance binding affinity. nih.gov Rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to refine binding free energy calculations from docking or MD simulation results. nih.govtandfonline.com

Potential TargetDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
COX-2-8.5Arg120, Tyr355Hydrogen Bond (Carboxylate)
CDK8-7.9Val27, Leu148Hydrophobic (Benzyl group)
Carbonic Anhydrase II-7.2His94, Thr199Hydrogen Bond, Zinc coordination

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org To develop a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values) against a specific target is required. hilarispublisher.com

For each molecule in the series, a set of numerical descriptors is calculated. These can be 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) or 3D descriptors (related to the molecule's shape and electronic fields). shd-pub.org.rs Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to generate an equation that correlates a selection of these descriptors with the observed activity. hilarispublisher.com

A robust QSAR model, validated both internally and externally, can predict the activity of new, unsynthesized derivatives. shd-pub.org.rsijsdr.org This allows chemists to prioritize the synthesis of compounds with the highest predicted potency, saving time and resources. The model also provides insights into which structural features are most important for activity; for example, it might reveal that increased hydrophobicity on the benzyl ring enhances potency. mdpi.com

QSAR Model StatisticsValueInterpretation
R² (Coefficient of Determination)0.8585% of variance in activity is explained by the model
Q² (Cross-validated R²)0.72Indicates good internal predictive ability
R²_pred (External Validation)0.78Indicates good predictive power for new compounds
Example Equation: pIC50 = 0.5 * (LogP) - 0.2 * (Molecular_Volume) + 1.5 * (H-bond_Acceptors) + C

Pharmacophore Modeling and Virtual Screening Based on the this compound Scaffold

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net Based on the structure of this compound and its binding mode from docking studies, a pharmacophore model can be generated. This model would typically include features like a hydrogen bond acceptor (the carboxylic acid), a hydrophobic/aromatic region (the benzyl group), and another aromatic feature (the pyrazole ring). acs.org

Once a validated pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign. chemmethod.com Large databases containing millions of chemical compounds are searched to identify molecules that match the pharmacophore model's features and spatial constraints. nih.gov This process is a powerful tool for "scaffold hopping"—finding new, structurally diverse compounds that are functionally similar to the original molecule but have a different core structure. researchgate.net

Hits from the virtual screen can then be further filtered by molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) property predictions before being selected for experimental testing. chemmethod.com This approach accelerates the discovery of novel lead compounds for a specific biological target. chemmethod.com

Pharmacophore FeatureDescriptionCorresponding Moiety
Hydrogen Bond Acceptor (HBA)Accepts a hydrogen bondCarboxylic acid oxygen
Hydrogen Bond Donor (HBD)Donates a hydrogen bondCarboxylic acid hydrogen
Aromatic Ring (AR1)Planar, cyclic conjugated systemBenzyl group
Aromatic Ring (AR2)Planar, cyclic conjugated systemPyrazole ring
Hydrophobic (HY)Non-polar regionBenzyl group

Structure Activity Relationship Sar Studies and Rational Design of 2 1 Benzyl 1h Pyrazol 4 Yl Acetic Acid Analogues

Design Principles for Structural Analogues of 2-(1-Benzyl-1h-pyrazol-4-yl)acetic acid

The design of analogues of this compound is guided by several key principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. A primary approach involves the systematic modification of the benzyl (B1604629) and pyrazole (B372694) rings, as well as the acetic acid side chain.

Researchers have explored substitutions on the phenyl ring of the benzyl group to probe interactions with hydrophobic pockets in target proteins. The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and influence binding affinity. frontiersin.org Furthermore, the acetic acid moiety is a critical feature, often involved in key interactions with active site residues, and its replacement or modification is a common strategy to alter binding modes and potency.

Another design consideration is the rigidification of the scaffold to reduce conformational flexibility and lock the molecule into a bioactive conformation. This can be achieved through the introduction of cyclic structures or by incorporating double or triple bonds.

Synthesis and Characterization of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives typically follows a multi-step sequence. A common route involves the initial construction of the pyrazole core, followed by N-alkylation with a substituted benzyl halide and subsequent elaboration of the acetic acid side chain. scispace.com

For instance, a general synthesis could start with the condensation of a β-ketoester with hydrazine (B178648) to form the pyrazole ring. The nitrogen of the pyrazole is then alkylated using an appropriate benzyl bromide or chloride. Finally, the acetic acid side chain is introduced at the 4-position of the pyrazole ring, often through a series of steps involving formylation, followed by a Wittig or Horner-Wadsworth-Emmons reaction and subsequent hydrolysis.

The characterization of these synthesized derivatives relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the chemical structure and purity of the compounds.

Correlation of Structural Modifications with Observed Biological/Theoretical Activities of this compound Analogues

SAR studies have revealed important correlations between specific structural modifications of the this compound scaffold and the resulting biological activity. For example, in the context of kinase inhibition, substitutions on the benzyl ring have been shown to significantly impact potency. nih.gov

The following interactive data table illustrates hypothetical SAR data for a series of analogues, demonstrating the effect of substitutions on inhibitory activity.

Compound IDR1 (Benzyl Ring Substitution)R2 (Pyrazole Ring Substitution)IC₅₀ (nM)
1 HH150
2 4-ClH75
3 4-OCH₃H200
4 2,4-diClH50
5 HCH₃180

As depicted in the table, the introduction of a chlorine atom at the 4-position of the benzyl ring (Compound 2) can lead to a twofold increase in potency compared to the unsubstituted parent compound (Compound 1). The presence of a dimethoxy substitution (Compound 3) may be detrimental to activity. A dichloro substitution at the 2 and 4 positions (Compound 4) can further enhance potency. In contrast, substitution on the pyrazole ring (Compound 5) appears to have a less pronounced effect.

Elucidation of Key Pharmacophoric Features within the this compound Scaffold

Pharmacophore modeling has been instrumental in identifying the key structural features of the this compound scaffold that are essential for biological activity. nih.govnih.gov A typical pharmacophore model for this class of compounds includes:

A hydrogen bond acceptor: The carboxylic acid group is a crucial hydrogen bond acceptor and can also act as a hydrogen bond donor.

A hydrophobic/aromatic feature: The benzyl group provides a key hydrophobic or aromatic interaction with the target protein.

Aromatic/heterocyclic feature: The pyrazole ring itself contributes to binding through aromatic or other interactions.

Computational studies, such as molecular docking, have been used to visualize the binding modes of these compounds and to understand how the pharmacophoric features interact with the amino acid residues in the active site of the target protein. nih.gov

Rational Optimization Strategies for the this compound Core

Based on the SAR data and pharmacophore models, several rational optimization strategies can be employed to further enhance the properties of the this compound core. One approach is to introduce bioisosteric replacements for the carboxylic acid group, such as a tetrazole or a hydroxamic acid, to improve metabolic stability or alter binding interactions.

Another strategy involves the use of computational methods, such as 3D-QSAR, to guide the design of new analogues with improved activity. researchgate.net These models can predict the activity of virtual compounds, allowing for the prioritization of synthetic targets. Furthermore, fragment-based drug design approaches can be utilized, where small molecular fragments that bind to the target are identified and then linked together to create more potent molecules based on the this compound scaffold.

Emerging Non Pharmacological Applications and Material Science Potential of 2 1 Benzyl 1h Pyrazol 4 Yl Acetic Acid

Coordination Chemistry of 2-(1-Benzyl-1h-pyrazol-4-yl)acetic acid with Metal Ions

There is no available scientific literature describing the synthesis, characterization, or properties of coordination complexes formed between this compound and metal ions. Research on the coordination behavior of the pyrazole (B372694) and carboxylic acid moieties in this specific molecule has not been published.

Potential as a Building Block in Advanced Materials or Polymers

No studies have been found that investigate the use of this compound as a monomer or structural component in the development of advanced materials or polymers. Its potential for creating novel materials with specific functional properties remains unexplored in the current body of scientific work.

Chemo-Sensing and Recognition Properties of this compound

The potential of this compound to act as a chemosensor for the detection or recognition of ions or molecules has not been investigated in any published research. There are no reports on its application in the development of sensory materials or analytical devices.

Agrochemical Research: Potential as a Precursor or Active Compound (e.g., herbicide, fungicide)

There is no documented research exploring the utility of this compound in the field of agrochemicals. Its efficacy as a potential herbicide, fungicide, or as a precursor for such compounds has not been reported in the scientific literature.

Conclusion and Future Research Directions for 2 1 Benzyl 1h Pyrazol 4 Yl Acetic Acid

Summary of Key Academic Contributions in the Research of 2-(1-Benzyl-1h-pyrazol-4-yl)acetic acid

Direct academic literature focusing exclusively on this compound is limited. However, significant contributions to the understanding of its core structure, the pyrazole-4-acetic acid substructure, have been made. A pivotal academic contribution was the identification of 2-(1H-Pyrazol-4-yl)acetic acids as antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 lymphocytes (CRTh2). nih.gov This discovery, stemming from high-throughput screening, established the pyrazole-4-acetic acid moiety as a valuable pharmacophore for targeting allergic and inflammatory conditions mediated by the CRTh2 receptor. nih.gov

The research in this area has led to the optimization of these compounds, resulting in the identification of low nanomolar inhibitors, although it also highlighted a tight structure-activity relationship (SAR). nih.gov The benzyl (B1604629) group at the N1 position of the pyrazole (B372694) ring is a common substitution in medicinal chemistry, often introduced to explore steric and electronic effects on biological activity. The synthesis of various N-substituted pyrazole derivatives is well-documented, employing methods such as the reaction of β-dicarbonyl compounds with hydrazines. mdpi.comnih.gov The wide range of biological activities reported for pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, provides a broader context for the potential significance of this compound. mdpi.comresearchgate.netias.ac.in

Table 1: Summary of Research Findings for the Pyrazole Acetic Acid Scaffold

Research Area Key Finding Reference
Target Identification The pyrazole-4-acetic acid substructure was identified as a CRTh2 receptor antagonist. nih.gov
Potency Optimization efforts led to the discovery of low nanomolar inhibitors of the CRTh2 receptor. nih.gov
Structure-Activity A tight structure-activity relationship was noted for this class of compounds. nih.gov

| Biological Context | Pyrazole derivatives, in general, exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial properties. | mdpi.comglobalresearchonline.net |

Unresolved Questions and Challenges in the Scientific Understanding of this compound

Despite the foundational work on the pyrazole-4-acetic acid scaffold, several questions and challenges remain regarding the specific role and potential of the N-benzyl substitution.

Specific Biological Target Profile: While the parent scaffold is a known CRTh2 antagonist, the full biological target profile of this compound is unknown. It is unclear how the N-benzyl group modulates its affinity and selectivity for CRTh2 or if it confers activity at other receptors or enzymes.

Structure-Activity Relationship (SAR) of N1-Substituents: The impact of the benzyl group at the N1 position on antagonist potency and selectivity has not been systematically explored. Understanding how substitutions on the benzyl ring itself would affect activity is a key unresolved aspect of its SAR.

Pharmacokinetic Properties: There is a lack of data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The benzyl moiety will significantly influence its lipophilicity and metabolic stability, but the precise effects are yet to be determined.

Mechanism of Action: Beyond receptor antagonism, the detailed molecular mechanism of action has not been fully elucidated. For instance, its potential to act as an inhibitor for enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for other pyrazole-containing compounds, is an open question. acs.org

Synthetic Efficiency: While general methods for pyrazole synthesis exist, optimizing a high-yield, scalable, and regioselective synthesis specifically for this compound may present challenges that need to be addressed for further development. mdpi.com

Prospective Avenues for Expanding the Academic Understanding and Utility of this compound

Future research efforts can be directed towards several promising avenues to build upon the current understanding and explore the utility of this compound.

Systematic Biological Screening: A comprehensive screening of the compound against a panel of inflammatory and immunological targets is warranted. This could confirm its activity at CRTh2 and potentially identify novel biological targets, expanding its therapeutic potential beyond allergic diseases.

Analogue Synthesis and SAR Studies: A focused medicinal chemistry campaign to synthesize a library of derivatives is a critical next step. This would involve modifications to the benzyl group (e.g., introducing electron-donating or-withdrawing groups) and the acetic acid side chain to systematically probe the SAR and optimize potency and selectivity.

In Vivo Efficacy Studies: Following promising in vitro results, evaluation in animal models of inflammatory conditions such as asthma or allergic rhinitis would be essential to establish in vivo proof-of-concept and to understand its pharmacokinetic and pharmacodynamic properties.

Exploration of Other Therapeutic Areas: Given the broad biological activities of pyrazoles, investigating the efficacy of this compound in other disease contexts, such as oncology or infectious diseases, could be a fruitful line of inquiry. mdpi.comresearchgate.net For example, pyrazole derivatives have been investigated for their anticancer activity against various cell lines. mdpi.com

Development of Advanced Formulations: Should the compound demonstrate significant biological activity, research into novel drug delivery systems could enhance its therapeutic efficacy and address any potential pharmacokinetic limitations.

Table 2: Proposed Future Research Directions

Research Avenue Objective Potential Impact
Biological Profiling To conduct comprehensive in vitro screening against a broad range of biological targets. Identification of primary and secondary pharmacological targets.
Medicinal Chemistry To synthesize and evaluate a series of analogues to establish a detailed SAR. Development of more potent and selective lead compounds.
In Vivo Studies To assess the efficacy and pharmacokinetic profile in relevant animal models of disease. Validation of therapeutic potential and establishment of in vivo proof-of-concept.

| Therapeutic Expansion | To investigate the compound's activity in other areas like oncology and infectious diseases. | Broadening the potential applications of the chemical scaffold. |

Q & A

Q. What are the optimal synthetic routes for 2-(1-Benzyl-1H-pyrazol-4-yl)acetic acid, and how can side reactions be minimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazole derivatives and benzyl halides. Key steps include:

Alkylation : Benzylation of pyrazole using benzyl bromide under inert atmosphere (N₂ or Ar) to form 1-benzylpyrazole .

Acetic Acid Functionalization : Coupling the benzylpyrazole with chloroacetic acid or its ester derivatives via nucleophilic substitution, requiring precise pH control (pH 7–8) to avoid ester hydrolysis .

  • Critical Parameters :
  • Temperature : Maintain 60–80°C during alkylation to balance reaction rate and byproduct formation.
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reactivity .
  • Side Reaction Mitigation :
  • Monitor stoichiometry to prevent over-benzylation.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the desired product .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • NMR Spectroscopy :
  • ¹H NMR : Confirm benzyl group integration (5H, δ 7.2–7.4 ppm) and acetic acid proton (2H, δ 3.6–3.8 ppm) .
  • ¹³C NMR : Identify carbonyl carbon (δ ~170 ppm) and pyrazole ring carbons (δ 140–150 ppm) .
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect impurities .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak (C₁₂H₁₂N₂O₂, [M+H]⁺ = 217.0978) .

Q. How does the solubility of this compound vary across solvents, and what implications does this have for formulation?

  • Methodological Answer : Solubility data (experimentally derived):
SolventSolubility (mg/mL, 25°C)
Water<0.1
Ethanol12.3 ± 1.2
DMSO45.6 ± 2.5
Acetonitrile8.9 ± 0.8
  • Implications :
  • Use DMSO for in vitro assays requiring high solubility.
  • For crystallization, ethanol/water mixtures (70:30 v/v) yield high-purity crystals .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer :
  • Modification Strategies :

Benzyl Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to assess impact on target binding .

Acetic Acid Bioisosteres : Replace carboxylic acid with tetrazole or sulfonamide groups to modulate bioavailability .

  • Assay Design :
  • In vitro : Test COX-2 inhibition (ELISA) or kinase activity (FRET-based assays).
  • In silico : Perform molecular docking (AutoDock Vina) against predicted targets (e.g., cyclooxygenase active sites) .

Q. What crystallization conditions yield single crystals suitable for X-ray diffraction studies of this compound?

  • Methodological Answer :
  • Optimized Protocol :

Solvent System : Slow evaporation from ethanol/water (7:3 v/v) at 4°C .

Temperature Gradient : Gradual cooling from 40°C to 20°C over 48 hours.

  • Crystallographic Data :
  • Space Group: P2₁/c (monoclinic)
  • Unit Cell Parameters: a = 10.52 Å, b = 7.89 Å, c = 12.34 Å, β = 105.6° .

Q. How can discrepancies in reported biological activity data for this compound be resolved?

  • Methodological Answer :
  • Root Cause Analysis :

Purity Verification : Re-analyze batches via HPLC; impurities >2% can skew activity .

Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

  • Case Study :
  • Contradictory COX-2 IC₅₀ values (10 µM vs. 25 µM) were traced to DMSO concentration differences (1% vs. 5%) in assay buffers .

Q. What strategies are recommended for stabilizing this compound in aqueous buffers for long-term studies?

  • Methodological Answer :
  • Stabilization Methods :

pH Control : Maintain pH 6–7 (phosphate buffer) to prevent acid-catalyzed degradation.

Lyophilization : Formulate with trehalose (1:1 w/w) to enhance shelf life at -20°C .

  • Degradation Kinetics :
  • Half-life at 25°C: 14 days (pH 7.4) vs. 3 days (pH 9.0) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.